molecular formula C24H27N3O2 B2816102 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921785-86-6

1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No.: B2816102
CAS No.: 921785-86-6
M. Wt: 389.499
InChI Key: FEVFYMOJXBZEEO-UHFFFAOYSA-N
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Description

1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core, a structure of high interest in medicinal chemistry. The integration of the quinoline scaffold suggests potential for diverse biological activities. Piperidine carboxamides, as a chemical class, have demonstrated significant research value across multiple fields. For instance, structural analogs have been developed as potent and selective inhibitors of anaplastic lymphoma kinase (ALK) for oncology research . Other piperidine carboxamide compounds have been identified as inhibitors of the Plasmodium falciparum proteasome, showing efficacy in mouse models of malaria and representing a new avenue for antimalarial drug discovery . Furthermore, the piperidine carboxamide TH5487 has been validated as an active-site inhibitor of the human DNA repair enzyme OGG1, and it has been used in research to suppress cancer cell growth and pulmonary inflammation . This compound is intended for research purposes to explore similar or novel biological pathways. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[8-[(2,5-dimethylphenyl)methoxy]quinolin-2-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-16-6-7-17(2)20(14-16)15-29-21-5-3-4-18-8-9-22(26-23(18)21)27-12-10-19(11-13-27)24(25)28/h3-9,14,19H,10-13,15H2,1-2H3,(H2,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEVFYMOJXBZEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Attachment of the 2,5-Dimethylbenzyl Group: This step involves the alkylation of the quinoline core with 2,5-dimethylbenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline intermediate.

    Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the piperidine derivative with a carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, which may reduce the quinoline ring or the carboxamide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring, where halogenated derivatives can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(8-((2,5-Dimethylbenzyl)oxy)quinolin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. The piperidine ring may interact with various receptors or enzymes, modulating their activity. The carboxamide group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.

Comparison with Similar Compounds

Quinoline Derivatives with Aryl Substituents

Compounds B28, B29, and C1–C7 from share the quinoline scaffold but differ in substituents at the 2- and 4-positions. For example:

  • C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate
  • C2 : Bromophenyl variant
  • C3 : Chlorophenyl variant

Key Differences :

  • The target compound’s 2,5-dimethylbenzyloxy group introduces steric bulk and electron-donating methyl groups, contrasting with halogenated aryl groups (e.g., Br, Cl in C2–C3) that impart electron-withdrawing effects. Halogens may enhance binding affinity but reduce solubility compared to alkyl groups .
  • Synthesis : The target compound’s 8-position ether linkage differs from the piperazine-linked esters in C1–C7, suggesting alternative synthetic routes (e.g., nucleophilic substitution vs. coupling reactions).

Piperidine Carboxamide Analogs

  • Compound 43 (): A piperidinyl-benzimidazolone derivative with a 4-chlorophenylcarboxamide group. While structurally distinct (benzimidazolone vs. quinoline), both compounds share the piperidine-carboxamide motif. The chloro substituent in Compound 43 may enhance hydrophobic interactions, whereas the target’s dimethylbenzyloxy group could improve membrane permeability .
  • D0 (): 1-[4-(Aminomethyl)phenyl]piperidine-4-carboxamide (C${13}$H${19}$N$_3$O).

Substituent Effects on Physicochemical Properties

Compound Core Structure Substituent(s) Molecular Weight Key Properties (Inferred)
Target Compound Quinoline 2,5-Dimethylbenzyloxy ~435.5* High lipophilicity (logP ~3.5)
C2 () Quinoline 4-Bromophenyl ~520.3 Moderate solubility, halogen bonding
Compound 43 () Benzimidazolone 4-Chlorophenyl 449.1 High binding affinity
D0 () Piperidine 4-Aminomethylphenyl 233.3 Enhanced solubility

*Estimated based on structural formula.

Research Findings and Trends

Electron-Donating vs. Electron-Withdrawing Groups :

  • Halogenated analogs (C2–C4) exhibit stronger dipole interactions but lower bioavailability due to reduced solubility. The target’s methyl groups may balance lipophilicity and solubility .
  • The 2,5-dimethylbenzyloxy group’s steric bulk could hinder binding to flat active sites but improve selectivity for hydrophobic pockets.

Role of the Piperidine Carboxamide: Both the target compound and Compound 43 utilize this moiety for hydrogen bonding, critical for target engagement. The benzimidazolone core in Compound 43 may confer rigidity, while the quinoline in the target compound enables π-π stacking .

Synthetic Challenges :

  • The target’s ether linkage at the 8-position requires regioselective synthesis, contrasting with the piperazine-linked esters in C1–C7, which are synthesized via coupling reactions .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm absence of regioisomers .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection .
  • Mass Spectrometry (HRMS) : Accurate mass determination to confirm molecular formula .
  • X-ray Crystallography : For unambiguous structural confirmation using SHELX software for refinement .

How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this compound?

Advanced
SAR studies should focus on systematic modification of substituents:

  • Quinoline core : Vary substituents at positions 2 and 8 (e.g., halogens, alkoxy groups) to assess impact on target binding .
  • Piperidine-carboxamide : Explore alternative carboxamide groups (e.g., N-alkyl vs. N-aryl) and piperidine ring substitutions .
  • Biological assays : Test analogs in in vitro models (e.g., enzyme inhibition, cell viability assays) to correlate structural changes with activity .
  • Computational modeling : Molecular docking (e.g., AutoDock) to predict interactions with targets like kinases or GPCRs .

What methodologies are recommended for investigating the metabolic stability and pharmacokinetic profile of this compound in preclinical models?

Q. Advanced

  • Radiolabeled studies : Use ¹⁴C-labeled compound to track absorption, distribution, and excretion in rodents .
  • LC-MS/MS : Quantify parent compound and metabolites in plasma/tissues. Key metabolites (e.g., hydroxylated or demethylated derivatives) should be structurally characterized .
  • Liver microsomal assays : Assess CYP450-mediated metabolism using human/rodent microsomes to predict clearance rates .
  • Pharmacokinetic parameters : Calculate bioavailability (%), half-life (t₁/₂), and volume of distribution (Vd) via non-compartmental analysis .

How can researchers resolve contradictions in biological activity data across different experimental models?

Q. Advanced

  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed concentrations, cell lines) to rule out assay-specific artifacts .
  • Target engagement assays : Use techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding .
  • Species-specific factors : Compare results in human vs. rodent models to identify interspecies metabolic differences .
  • Data triangulation : Cross-reference with transcriptomic/proteomic datasets to identify off-target effects .

What strategies are effective for optimizing the solubility and formulation of this compound for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .
  • Salt formation : Explore hydrochloride or mesylate salts to improve crystallinity and dissolution rates .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
  • Bioavailability testing : Compare oral vs. intravenous administration in rodent PK studies .

How can researchers identify the primary molecular targets of this compound in complex biological systems?

Q. Advanced

  • Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
  • Kinase profiling : Screen against kinase inhibitor panels (e.g., Eurofins KinaseProfiler) .
  • CRISPR-Cas9 screening : Genome-wide knockout libraries to identify resistance-conferring genes .
  • Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts upon compound binding .

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